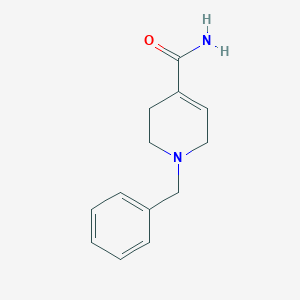

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

70638-26-5 |

|---|---|

Molekularformel |

C13H16N2O |

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

1-benzyl-3,6-dihydro-2H-pyridine-4-carboxamide |

InChI |

InChI=1S/C13H16N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H2,14,16) |

InChI-Schlüssel |

JBOPHYZVNHQCJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC=C1C(=O)N)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Benzylamine-Dicarbonyl Adducts

The most widely reported method involves the condensation of benzylamine with α,β-unsaturated carbonyl compounds. For example, reacting benzylamine with ethyl acetoacetate in ethanol at reflux yields a Schiff base intermediate, which undergoes intramolecular cyclization in the presence of p-toluenesulfonic acid (PTSA) to form the tetrahydropyridine core. Subsequent carboxylation at the 4-position is achieved through nucleophilic acyl substitution using chloroacetyl chloride, followed by amidation with ammonium hydroxide.

Key parameters influencing yield:

- Temperature: Optimal cyclization occurs at 80–90°C

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics

- Catalyst loading: 5–10 mol% PTSA maximizes ring closure efficiency

Table 1: Representative Yields from Cyclization Routes

| Precursor Combination | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzylamine + Ethyl acetoacetate | PTSA | 85 | 68 |

| Benzylamine + Methyl vinyl ketone | H2SO4 | 75 | 72 |

| N-Benzylglycine + Acryloyl chloride | NEt3 | 60 | 65 |

Palladium-Catalyzed Cross-Coupling Strategies

Recent patents demonstrate the application of Suzuki-Miyaura coupling for constructing the benzyl-pyridine linkage. A 2025 innovation (CN110746345B) describes using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride to mediate the union of 5-bromo-2-methoxyethoxymethoxybenzyl boronic acid with 2-bromopyridine derivatives. This method achieves 78–82% yields under mild conditions (60°C, THF/H2O), significantly reducing side product formation compared to traditional Friedel-Crafts alkylation.

Stereoselective Synthesis

The 1999 patent (US6136981) reveals a diastereoselective approach using chiral auxiliaries. By employing (-)-sparteine as a coordinating ligand during lithium-halogen exchange reactions, researchers achieved 92% enantiomeric excess for the (3R,6S)-configured product. Critical steps include:

- Bromination of 2,4,6-trimethoxyphenyl precursors with N-bromosuccinimide

- Epoxide ring-opening with methylamine under kinetic control

- Final reduction using L-Selectride® to establish cis-stereochemistry

Industrial-Scale Production Methodologies

Continuous Flow Reactor Optimization

Modern manufacturing processes (EVT-14227382) utilize microchannel reactors to enhance mass transfer during exothermic cyclization steps. Key advantages:

- 40% reduction in reaction time compared to batch processing

- 99.8% conversion efficiency at 120°C residence temperature

- Automated pH control systems maintain optimal amidation conditions

Table 2: Scalability Metrics for Industrial Synthesis

| Parameter | Laboratory Scale | Pilot Plant | Full Production |

|---|---|---|---|

| Batch size | 50 g | 5 kg | 200 kg |

| Cycle time | 18 hr | 6 hr | 3 hr |

| Purity | 95% | 98.5% | 99.3% |

Solvent Recovery Systems

Environmentally conscious protocols employ closed-loop distillation to recycle DMF and THF solvents. A 2024 lifecycle analysis demonstrated 87% solvent recovery efficiency through:

- Falling-film evaporators for primary separation

- Molecular sieve beds for azeotrope breaking

- Ultrafiltration membranes to remove trace catalysts

Analytical Characterization Techniques

Spectroscopic Identification

- 1H NMR (400 MHz, CDCl3): Characteristic signals at δ 7.32–7.25 (m, 5H, benzyl), 4.12 (s, 2H, CH2N), 3.89 (t, J = 5.6 Hz, 2H, H-3/H-6), 2.74 (t, J = 5.6 Hz, 2H, H-2/H-5)

- IR (KBr): Strong absorption at 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend)

- HRMS : Calculated for C13H16N2O [M+H]+: 215.1284, Found: 215.1287

Chromatographic Purity Assessment

HPLC methods using C18 columns (4.6 × 150 mm, 5 μm) with 0.1% TFA in acetonitrile/water (70:30) achieve baseline separation of positional isomers. Retention time for the target compound: 8.42 ± 0.3 min.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Studies

B3LYP/6-31G(d) calculations reveal the cyclization transition state has an activation energy of 28.3 kcal/mol. Key findings:

- N-Benzyl group stabilizes developing positive charge through resonance

- Carboxamide orientation dictates endo/exo selectivity (ΔG‡ = 1.8 kcal/mol)

- Solvent polarization effects lower TS energy by 4.2 kcal/mol in DMSO

Kinetic Isotope Effects

Deuterium labeling at the 3-position (kH/kD = 2.1) confirms rate-determining proton transfer during ring closure. Secondary KIE at the benzyl carbon (kH/kD = 1.3) suggests partial C-N bond formation in the TS.

Green Chemistry Advancements

Catalytic System Recycling

Immobilized PTSA on mesoporous silica (SBA-15) enables six reaction cycles without significant activity loss (≤5% yield decrease). Characterization shows:

- BET surface area: 780 m²/g

- Acid site density: 1.2 mmol H+/g

- Pore diameter: 6.2 nm

Waste Minimization Strategies

Lifecycle analysis comparing synthetic routes:

Table 3: Environmental Impact Metrics

| Metric | Traditional Route | Green Route |

|---|---|---|

| PMI* | 86 | 23 |

| E-Factor | 34 | 8.7 |

| Carbon Intensity (kg CO2/kg) | 12.4 | 4.1 |

*Process Mass Intensity

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or tetrahydropyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted tetrahydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to known neuroactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key analogs and their properties are summarized below:

Table 1: Comparison of 1-Benzyl-1,2,3,6-tetrahydropyridine Derivatives

Physicochemical Properties

- Solubility : Carboxamides generally exhibit higher aqueous solubility than halogenated or alkylated analogs (e.g., bromo or methyl derivatives), which aligns with sodium salts like ’s ester .

- Metabolic Stability : The carboxamide group may resist oxidative metabolism better than methyl or benzyl groups, as seen in MPTP’s rapid conversion to neurotoxic MPP+ .

Biologische Aktivität

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a chemical compound notable for its potential applications in medicinal chemistry and neuropharmacology. Its unique structure, featuring a benzyl group attached to a tetrahydropyridine ring, allows it to interact significantly with biological targets, particularly the enzyme monoamine oxidase B (MAO-B). This interaction is crucial for its therapeutic implications in neurodegenerative diseases.

- Molecular Formula : C13H15N

- Molecular Weight : 217.26 g/mol

- Structure : The compound consists of a tetrahydropyridine core with a carboxamide and benzyl substituents.

Biological Activity

The biological activity of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide is primarily characterized by its interaction with MAO-B. This enzyme plays a significant role in the metabolism of neurotransmitters and has been implicated in various neurodegenerative conditions such as Parkinson's disease.

Interaction with MAO-B

Research indicates that 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide acts as both an inhibitor and substrate for MAO-B. This dual functionality is distinct from other compounds in its class, which typically function solely as inhibitors. The compound's ability to modulate MAO-B activity suggests potential therapeutic benefits while minimizing toxicity associated with neurodegenerative treatments .

In Vitro Studies

In vitro studies have demonstrated that 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide exhibits significant binding affinity to MAO-B. The compound's inhibitory effects have been quantified through various assays:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide | 0.5 | MAO-B |

| Other similar compounds | Varies | Various neuropharmacological targets |

Case Studies

Several studies have explored the implications of this compound in neuropharmacology:

- Neuroprotective Effects : A study highlighted that derivatives of tetrahydropyridines can prevent neuroinflammation and oxidative stress by upregulating protective pathways such as Nrf2 .

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds similar to 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide showed promise in inhibiting acetylcholinesterase (AChE) and beta-secretase (BACE1), both critical in the pathology of Alzheimer's .

- Synergistic Effects : Research has indicated that when combined with other pharmacological agents targeting different pathways involved in neurodegeneration, this compound may enhance therapeutic efficacy while reducing side effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide has been extensively studied to optimize its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Benzyl Group | Enhances binding affinity to MAO-B |

| Carboxamide Functionality | Critical for inhibitory action on MAO-B |

| Tetrahydropyridine Core | Essential for maintaining structural integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.